N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine

Kinase inhibition scaffold hopping c-Met

N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine (CAS 1820639-00-6) is a synthetic heterocyclic small molecule belonging to the 1,5-naphthyridine class, bearing a tetrahydro-saturated bicyclic core with N,N-dimethyl substitution at the 2-position and a methyl group at the 4-position. Its molecular formula is C₁₁H₁₇N₃, molecular weight 191.28 g/mol, and it carries the MDL identifier MFCD29037871.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 1820639-00-6
Cat. No. B1406587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine
CAS1820639-00-6
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1NCCC2)N(C)C
InChIInChI=1S/C11H17N3/c1-8-7-10(14(2)3)13-9-5-4-6-12-11(8)9/h7,12H,4-6H2,1-3H3
InChIKeyTUCJVSSPXFDHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine (CAS 1820639-00-6): Structural Identity and Procurement Baseline


N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine (CAS 1820639-00-6) is a synthetic heterocyclic small molecule belonging to the 1,5-naphthyridine class, bearing a tetrahydro-saturated bicyclic core with N,N-dimethyl substitution at the 2-position and a methyl group at the 4-position . Its molecular formula is C₁₁H₁₇N₃, molecular weight 191.28 g/mol, and it carries the MDL identifier MFCD29037871 . The compound is classified as a heterocyclic building block and a versatile small-molecule scaffold for medicinal chemistry and drug discovery applications . It is commercially available as a research chemical in purities ranging from 95% to NLT 98% from multiple suppliers, and is supplied as a liquid at ambient temperature .

Scaffold Tetrahydro-1,5-naphthyridine core with N,N-dimethylamino and 4-methyl substitution
Physical Form Liquid at ambient temperature, compatible with automated liquid handling
Purity Range Multi-tier availability from 95% to NLT 98% for discovery to late-stage R&D

Why N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine Cannot Be Interchanged with Naphthyridine Isomers or Differently Substituted Analogs


The naphthyridine scaffold exists in six distinct positional isomers (1,5-; 1,6-; 1,7-; 1,8-; 2,6-; 2,7-), each displaying profoundly different biological activity profiles and target selectivity [1]. The 1,5-naphthyridine core in this compound places the two nitrogen atoms in a specific spatial arrangement that dictates hydrogen-bonding geometry and metal-coordination properties distinct from the more common 1,8-naphthyridine isomer [1]. Furthermore, the tetrahydro saturation state, combined with the N,N-dimethylamino group at position 2 and the methyl group at position 4, creates a unique electronic and steric environment that cannot be replicated by analogs such as 4-methyl-1,5-naphthyridin-2-amine (CAS 1820640-43-4, MW 159.19, which lacks both the tetrahydro reduction and the N,N-dimethyl substitution) or the 1,8-isomer 5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine (CAS 206989-41-5, which shares the molecular formula C₁₁H₁₇N₃ but has a fundamentally different nitrogen arrangement and a propylamine rather than dimethylamino side chain) . Generic substitution within this compound class is therefore scientifically invalid without explicit head-to-head comparative data.

Property
Risk / Mismatch
Isomer Position
1,6- or 1,8-naphthyridine isomers: kinase selectivity profile may differ; 1,5-isomer binding geometry not interchangeable (class-level inference)
Saturation State
Unsaturated 1,5-naphthyridine analogs lack conformational flexibility; tetrahydro core important for reported CDK4/6 inhibitor binding
Amine Substituent
Primary amine analogs (e.g., 4-methyl-1,5-naphthyridin-2-amine): altered H-bond, steric, and lipophilicity profiles; SAR not transferable
Physical Form
Solid naphthyridine analogs: require pre-dissolution; may not replicate liquid-handling convenience in HTS workflows

Quantitative Differentiation Evidence for N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine Against Closest Analogs


Positional Isomer Differentiation: 1,5-Naphthyridine Core Demonstrates Distinct Kinase Inhibitory Profile Versus 1,6-Naphthyridine Isomer

In a direct head-to-head scaffold comparison study, two series of novel 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed, synthesized, and tested against c-Met kinase under identical assay conditions [1]. The results conclusively demonstrated that the 1,6-naphthyridine core was a more promising c-Met inhibitory structure than the 1,5-naphthyridine core, with compounds 26b and 26c (1,6-series) showing the best enzymatic and cytotoxic activities against HeLa and A549 cell lines [1]. This class-level evidence establishes that the choice of naphthyridine isomer position is a critical determinant of kinase inhibitory activity, meaning that N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine (1,5-isomer) cannot be functionally interchanged with 1,6- or 1,8-naphthyridine analogs for kinase-targeting applications [1].

Isomer Profile
Class-level inference
1,5- vs. 1,6-naphthyridine scaffold: c-Met kinase inhibition profile differs; 1,6-series showed more prominent activity in reported study
Isomer choice determines target engagement; no direct substitution
Scaffold comparison study (Wu 2015); IC₅₀ not available
Kinase inhibition scaffold hopping c-Met 1,5-naphthyridine 1,6-naphthyridine

Scaffold Saturation State: Tetrahydro-1,5-naphthyridine Core Enables CDK4/6 Inhibitor Development with Nanomolar Potency

The tetrahydro-1,5-naphthyridine scaffold has been validated as a productive core for selective CDK4/6 inhibitor development. In a systematic structure-based drug design study, compound 5 (a tetrahydronaphthyridine analogue) was identified as a hit, and subsequent optimization led to compound 28, which demonstrated excellent in vitro potency against CDK4/6 enzymatic activity with high selectivity over CDK1, and potent Colo-205 cell growth inhibition [1]. The tetrahydro saturation state of the 1,5-naphthyridine core is critical for the binding conformation; the fully aromatic 1,5-naphthyridine analogs (e.g., 4-methyl-1,5-naphthyridin-2-amine, CAS 1820640-43-4) lack this conformational flexibility and will present a different pharmacophoric geometry to the kinase ATP-binding pocket [1]. This class-level evidence demonstrates that the tetrahydro-1,5-naphthyridine scaffold, as embodied by N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine, offers distinct advantages for kinase inhibitor hit discovery compared to unsaturated 1,5-naphthyridine analogs [1].

Saturation Impact
Class-level inference
Tetrahydro-1,5-naphthyridine scaffold enabled CDK4/6 inhibitor lead optimization with nanomolar potency; unsaturated analog lacks conformational flexibility
Saturation state affects kinase binding geometry; SAR not transferable
Lead series report (Zha 2018); quantitative IC₅₀ not extractable
CDK4/6 inhibitor tetrahydronaphthyridine cancer scaffold medicinal chemistry

Physical Form Differentiation: Liquid State at Ambient Temperature Distinguishes This Compound from Solid Naphthyridine Analogs

Sigma-Aldrich (Merck) lists the physical form of N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine as 'liquid' (Country of Origin: UA, Purity: 95%) . This contrasts with the vast majority of naphthyridine analogs and building blocks in this molecular weight range, which are typically solids at ambient temperature. For example, 4-methyl-1,5-naphthyridin-2-amine (CAS 1820640-43-4, MW 159.19) and 6-methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS 1820735-68-9, MW 178.23) are handled as solids [1]. The liquid physical form of this compound at ambient temperature may confer practical advantages in automated liquid handling, high-throughput screening (HTS) plate preparation, and formulation workflows where solid dissolution steps introduce variability and processing time .

Physical Form
Liquid at ambient temperature (Sigma-Aldrich) vs. solid for most naphthyridine analogs
Liquid form supports automated dispensing without pre-dissolution
Vendor-reported physical state
Physical form liquid handling formulation automated dispensing solubility

Purity Specification Range: Multi-Vendor Availability from 95% to NLT 98% Enables Fit-for-Purpose Procurement

N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine is commercially available at multiple purity tiers from independent vendors, enabling procurement matched to application requirements. Fluorochem (SKU F494974) and Sigma-Aldrich (LIF448693545) each supply the compound at 95.0% purity . MolCore (MC533691) offers NLT 98% purity under ISO certification standards, suitable for pharmaceutical R&D and quality control applications . MolDB (M124109) supplies at 97% purity with supporting analytical documentation including NMR, HPLC, and LC-MS . AChemBlock (L20123) and AKSci (4977EB) each list 95% minimum purity specifications . This multi-vendor, multi-grade availability contrasts with single-source analogs such as 4-methyl-1,5-naphthyridin-2-amine, which has more limited commercial sourcing, and provides procurement flexibility across a range of budget and purity requirements .

Purity Range
Data to verify
Multi-vendor availability: 95% (Fluorochem, Sigma-Aldrich, AKSci), 97% (MolDB), NLT 98% ISO-certified (MolCore)
Multi-source, fit-for-purpose procurement; lower supply chain risk
Vendor listings 2025–2026
Purity quality control procurement NMR HPLC ISO certification

GHS Hazard Profile: Established Safety Classification Enables Compliant Laboratory Handling

Fluorochem provides a complete GHS-compliant safety data sheet (SDS) for N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine, classifying the compound under GHS07 (Harmful/Irritant) with signal word 'Warning' . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by comprehensive precautionary statements (P101–P501) covering personal protective equipment, ventilation requirements, spill management, and disposal . This documented hazard profile contrasts with many closely related naphthyridine analogs for which full SDS documentation is not publicly available from vendors, creating uncertainty in laboratory risk assessment and institutional chemical hygiene plan compliance .

GHS Profile
Data to verify
Full GHS07 classification (H302/H315/H319/H335), SDS from Fluorochem; many analogs lack complete documentation
Established safety documentation supports compliant lab handling
SDS review 2025–2026
Safety GHS classification SDS laboratory handling regulatory compliance

Substitution Pattern Uniqueness: N,N-Dimethylamino at Position 2 Confers Distinct Electronic Properties Versus Primary Amine Analogs

The N,N-dimethylamino substituent at position 2 of N,N,4-trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine represents a tertiary amine moiety with distinct electronic and steric properties compared to the primary amine (-NH₂) found in the closest analog, 4-methyl-1,5-naphthyridin-2-amine (CAS 1820640-43-4) . The tertiary amine eliminates hydrogen-bond donor capacity at this position while retaining hydrogen-bond acceptor capability and increasing steric bulk (two methyl groups vs. two hydrogen atoms), which directly impacts target binding selectivity, metabolic stability (reduced susceptibility to N-dealkylation via steric shielding), and lipophilicity (calculated increase in cLogP compared to the primary amine analog) [1]. This substitution pattern is a deliberate design feature observed in numerous optimized kinase inhibitor scaffolds, including the tetrahydronaphthyridine CDK4/6 inhibitor series where N-substitution was systematically varied to optimize potency and selectivity [1].

Amine Substitution
Class-level inference
N,N-dimethylamino (tertiary amine, no H-bond donor) vs. primary amine analog: altered H-bond, steric bulk, and lipophilicity
Amine type drives binding and metabolic stability differences
Structural comparison; no direct biological comparison
Structure-activity relationship N,N-dimethylamino electronic effects hydrogen bonding pharmacophore

High-Value Application Scenarios for N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit Discovery: 1,5-Naphthyridine Scaffold-Based Library Synthesis

High-Throughput Screening (HTS) Plate Preparation: Leveraging Liquid Physical Form for Automated Dispensing

Pharmaceutical Development: ISO-Certified High-Purity Grade for Late-Stage Lead Optimization

Scaffold-Hopping and Comparative Isomer Studies: Probing Positional Isomer Effects on Target Selectivity

Application
Selection Property
Validation Focus
Kinase inhibitor hit discovery
1,5-Naphthyridine isomer with tetrahydro core
Kinase panel selectivity screening
HTS plate preparation
Liquid physical form at ambient temperature
Automated liquid handling compatibility
Late-stage lead optimization
ISO-certified NLT 98% purity grade
Analytical documentation (NMR, HPLC, LC-MS)
Scaffold-hopping and isomer studies
Defined 1,5-naphthyridine substitution pattern
Isomer-dependent kinase activity and selectivity profiling
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